
Hsd17B13-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-38 is a potent and selective inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), an enzyme associated with lipid droplets in the liver. HSD17B13 has been identified as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), conditions characterized by excessive fat accumulation in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-38 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions.
Continuous Monitoring: Reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-38 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.
Medicine: Investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Used in the development of new drugs targeting liver diseases
Mecanismo De Acción
Hsd17B13-IN-38 exerts its effects by inhibiting the activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of lipid substrates. This inhibition disrupts lipid droplet formation and reduces lipid accumulation in the liver. The molecular targets and pathways involved include the NAD+ cofactor and lipid metabolism pathways .
Comparación Con Compuestos Similares
Hsd17B13-IN-38 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
BI-3231: Another potent HSD17B13 inhibitor with similar applications in liver disease research.
HSD17B11 Inhibitors: Compounds targeting the closely related HSD17B11 enzyme, used for comparative studies
Conclusion
This compound is a valuable compound in the field of liver disease research, offering insights into the role of HSD17B13 in lipid metabolism and potential therapeutic applications for NAFLD and NASH. Its unique properties and high selectivity make it a promising candidate for further investigation and drug development.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 3-(5-methoxy-2-pyridin-4-ylbenzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C22H19N3O3/c1-3-28-22(26)16-5-4-6-17(13-16)25-20-8-7-18(27-2)14-19(20)24-21(25)15-9-11-23-12-10-15/h4-14H,3H2,1-2H3 |
Clave InChI |
DORFDSPDRMDHMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)OC)N=C2C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


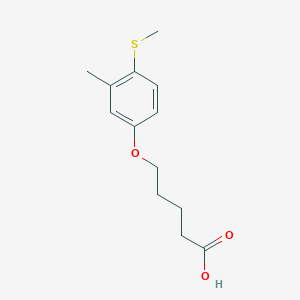
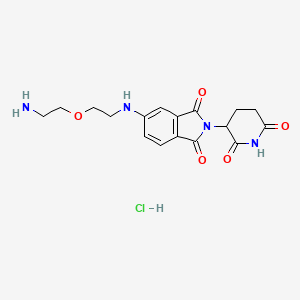
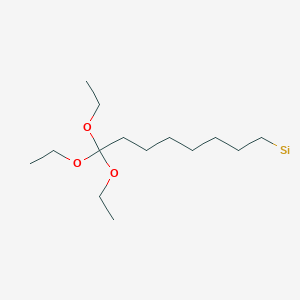
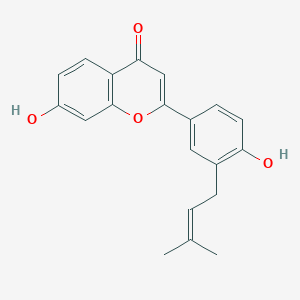
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)



![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
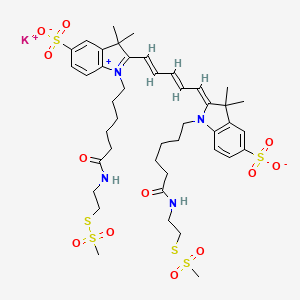



![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
